molecular formula C12H13ClN4O2 B7555392 N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

Numéro de catalogue B7555392
Poids moléculaire: 280.71 g/mol
Clé InChI: PGBXKCDFWFIRKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide, also known as CCT137690, is a small molecule inhibitor of the protein kinase CHK1. CHK1 is a critical regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

Mécanisme D'action

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide inhibits the protein kinase CHK1, which is a critical regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to inhibit the phosphorylation of CHK1 and its downstream targets. This leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to induce cell cycle arrest in cancer cells. These effects suggest that N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may be a potent therapeutic agent for the treatment of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide is its specificity for CHK1. This allows for the selective inhibition of the DNA damage response pathway without affecting other cellular processes. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to have low toxicity in preclinical models. However, one limitation of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its clinical applicability.

Orientations Futures

There are several future directions for the study of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide. One area of research is the development of more potent and selective CHK1 inhibitors. Additionally, the combination of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide with other DNA-damaging agents may enhance its therapeutic efficacy. Finally, the development of more soluble formulations of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may increase its clinical applicability.

Méthodes De Synthèse

The synthesis of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide involves a multistep process. The starting material is 2-chloroaniline, which is reacted with ethyl chloroformate to form N-(2-chlorophenyl) carbamate. The carbamate is then reacted with sodium azide to form N-(2-chlorophenyl) azide. The azide is then reacted with propargyl alcohol to form N-(2-chlorophenyl)-2-prop-2-yn-1-ylazide. Finally, the azide is reduced with hydrogen gas in the presence of a palladium catalyst to form N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide.

Applications De Recherche Scientifique

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been extensively studied in preclinical models of cancer. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may be a promising therapeutic agent for the treatment of cancer.

Propriétés

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c13-10-3-1-2-4-11(10)14-12(19)8-17-7-9(5-6-18)15-16-17/h1-4,7,18H,5-6,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXKCDFWFIRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.